molecular formula C14H10N2O2 B3167728 3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 924646-16-2

3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B3167728
CAS No.: 924646-16-2
M. Wt: 238.24 g/mol
InChI Key: GULMCONBFXFKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a phenyl group at the 3-position and a carboxylic acid group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid typically involves cyclocondensation reactions. One common method is the cyclocondensation of nucleophilic (2-aminomethyl)pyridine precursors, which introduces a new five-membered ring . Another method involves the use of molecular iodine for sp3 C–H amination of 2-pyridyl ketones and alkylamines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The phenyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

3-phenylimidazo[1,5-a]pyridine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)12-11-8-4-5-9-16(11)13(15-12)10-6-2-1-3-7-10/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULMCONBFXFKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 4
3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.